

Techniques for measuring RL-6-Me-7-OH binding to MR1

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Compound of Interest

Compound Name: *RL-6-Me-7-OH*

Cat. No.: *B1225672*

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An essential aspect of immunology and drug development is the precise measurement of ligand binding to target proteins. The major histocompatibility complex class I-related protein (MR1) presents small molecule metabolites to Mucosal-Associated Invariant T (MAIT) cells, playing a crucial role in immune surveillance. One such ligand is 7-hydroxy-6-methyl-8-D-ribityllumazine (**RL-6-Me-7-OH**), a vitamin B2 (riboflavin) derivative. Understanding the binding characteristics of **RL-6-Me-7-OH** to MR1 is vital for developing novel immunomodulatory therapeutics.

RL-6-Me-7-OH is recognized as a moderate-affinity ligand for MR1.^[1] Unlike the most potent MR1 ligands, such as 5-OP-RU, **RL-6-Me-7-OH** does not form a covalent Schiff base with the Lys43 residue in the MR1 binding pocket.^{[2][3]} Its binding is sufficient to stabilize the MR1 molecule, enabling its transport to the cell surface for MAIT cell recognition.^{[4][5]}

This document provides detailed application notes and protocols for several key techniques used to measure and characterize the binding of **RL-6-Me-7-OH** to MR1, tailored for researchers, scientists, and drug development professionals.

Quantitative Data: MR1-Ligand Binding Affinities

A fluorescence polarization-based competitive binding assay has been instrumental in quantifying the affinity of various ligands for MR1. The data below summarizes the half-maximal inhibitory concentration (IC₅₀) for **RL-6-Me-7-OH** and other representative MR1 ligands, providing a comparative landscape of binding strengths.^{[1][6]}

Ligand Class	Ligand Name	Binding Affinity (IC50)	Binding Category	Covalent Bond (Schiff Base)	Reference
Strong Binders	5-(2-oxopropylideneamino)-6-D-ribitylaminouracil (5-OP-RU)	4.2 nM	Strong	Yes	[6]
	Acetyl-6-formylpterin (Ac-6-FP)	39 nM	Strong	Yes	[6]
	6-formylpterin (6-FP)	108 nM	Strong	Yes	[6]
Moderate Binder	7-hydroxy-6-methyl-8-D-ribityllumazine (RL-6-Me-7-OH)	2.6 µM	Moderate	No	[1][6]
	2'D-RL-7-Me	11 µM	Moderate	No	[6]
Weak Binders	6-methyl-8-D-ribityllumazine (RL-6-Me)	113 µM	Weak	No	[1][6]
	Vanillin	325 µM	Weak	Yes	[6]
	Diclofenac (DCF)	2.6 mM	Weak	No	[1][6]

Technique 1: Fluorescence Polarization (FP) Competitive-Binding Assay

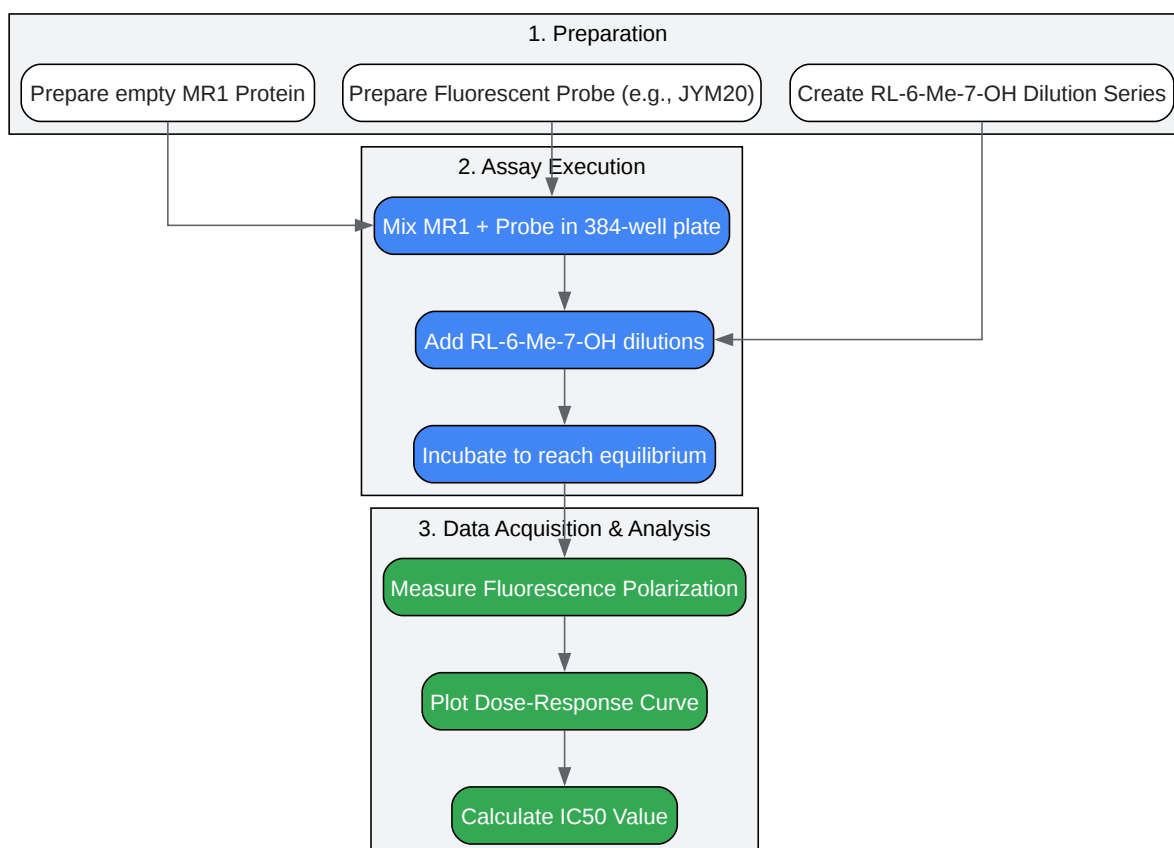
This cell-free assay provides a direct and quantitative measurement of ligand affinity by monitoring the displacement of a fluorescently labeled probe from the MR1 binding pocket.[6]
[7]

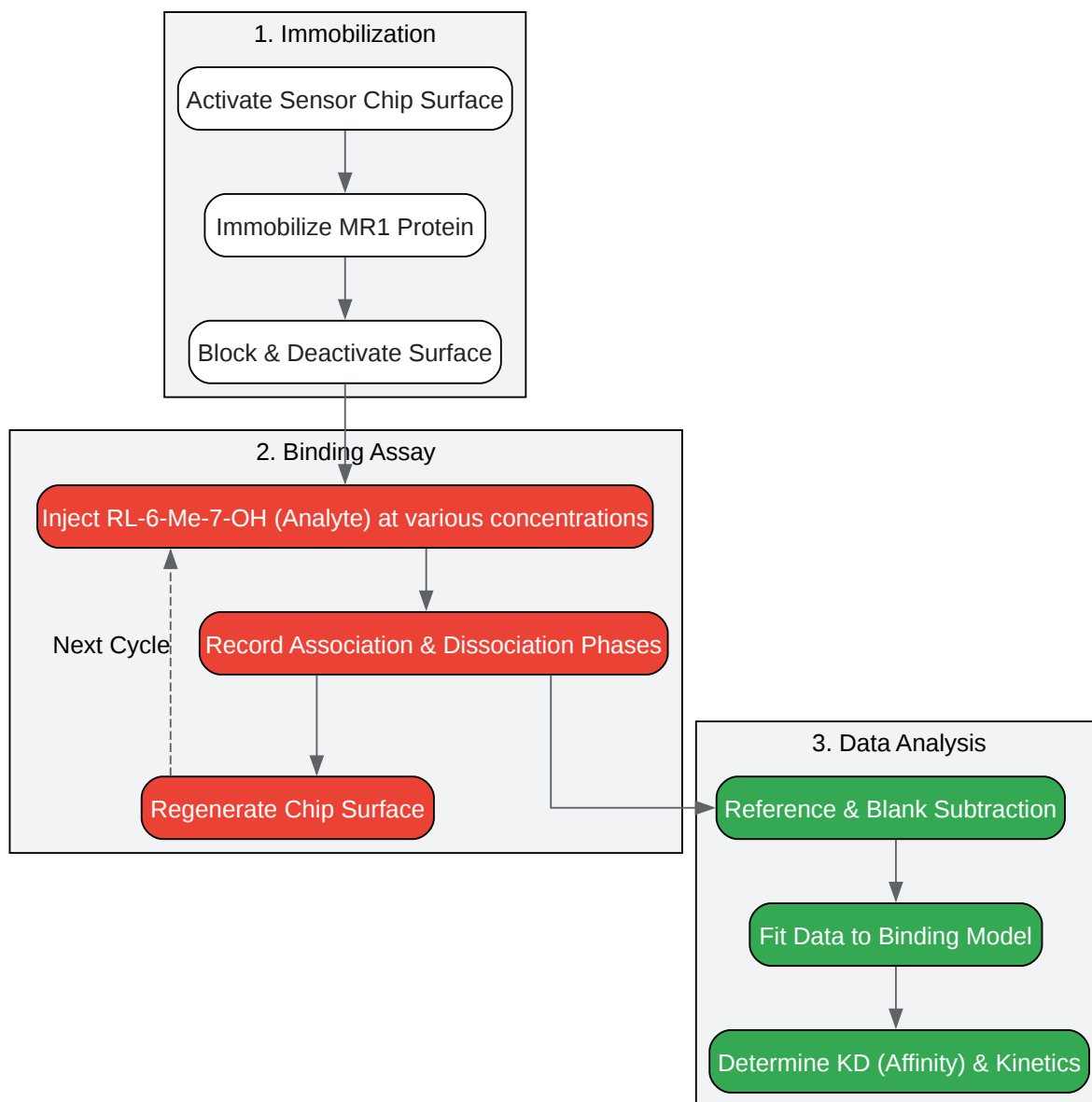
Experimental Protocol

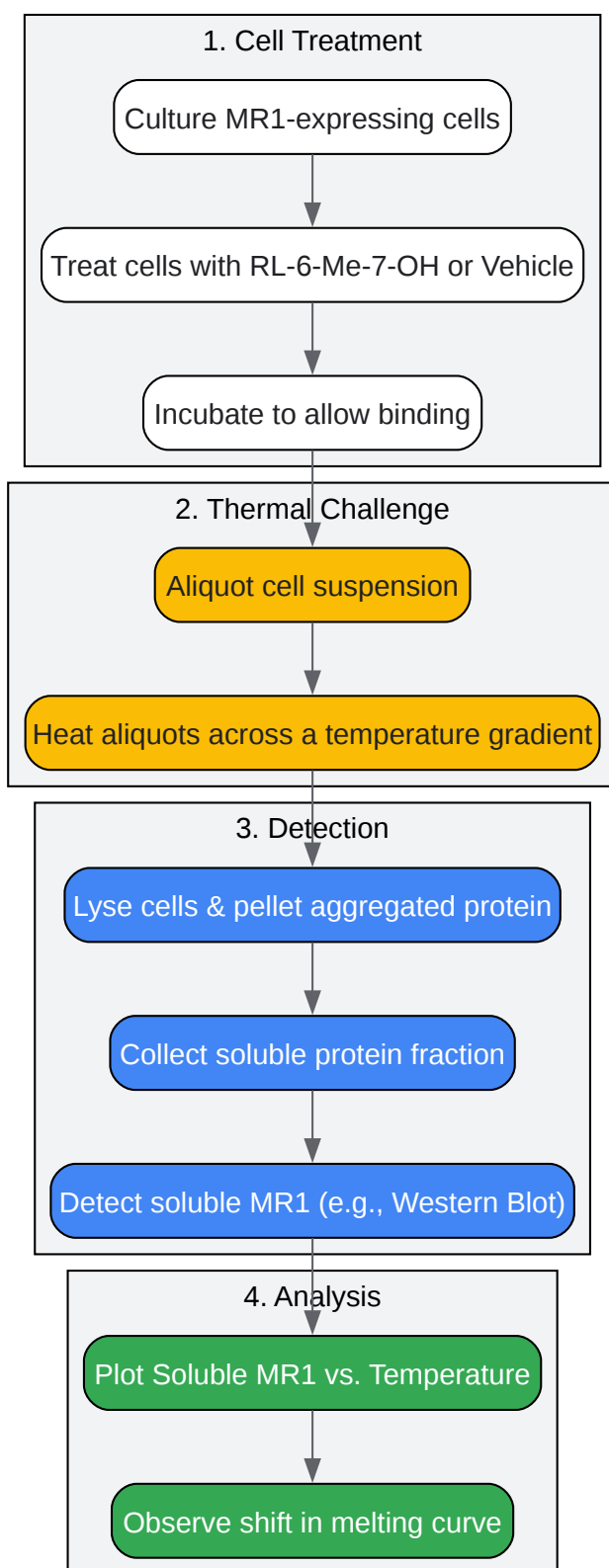
- Reagent Preparation:
 - MR1 Protein: Use purified, refolded, and "empty" human MR1 protein. A method involves refolding MR1 with a displaceable ligand like 2-hydroxy-5-methoxybenzaldehyde (HMB) and subsequently removing it via dialysis at acidic pH.[1]
 - Fluorescent Probe: A stable, fluorescent analog of a high-affinity MR1 ligand is required (e.g., JYM20, a fluorescent analog of 5-OP-RU).[6]
 - Test Ligand: Prepare a dilution series of **RL-6-Me-7-OH** in the assay buffer.
 - Assay Buffer: A suitable buffer such as Bis-Tris Propane (BTP) at a physiological pH.
- Assay Setup:
 - In a 384-well microplate, add a fixed concentration of empty MR1 protein and the fluorescent probe (e.g., 10 nM JYM20).[6] The concentration of MR1 should be optimized to achieve a stable and robust fluorescence polarization signal with the probe.
 - Add the **RL-6-Me-7-OH** dilution series to the wells. Include control wells with no competitor ligand (maximum polarization) and wells with no MR1 protein (minimum polarization).
- Incubation and Measurement:
 - Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
 - Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
- Data Analysis:

- Normalize the polarization values against the controls.
- Plot the normalized polarization values against the logarithm of the **RL-6-Me-7-OH** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of **RL-6-Me-7-OH** required to displace 50% of the fluorescent probe.

Workflow Diagram







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